Product packaging for D-2-Methylserine(Cat. No.:)

D-2-Methylserine

Cat. No.: B1579140
M. Wt: 119.12
Attention: For research use only. Not for human or veterinary use.
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Description

D-2-Methylserine, identified by CAS number 81132-44-7, is a non-proteinogenic amino acid with the molecular formula C₄H₉NO₃ and a molecular weight of 119.12 g/mol . This compound is a derivative of D-serine where a methyl group substitutes the hydrogen at the alpha-carbon, structurally defined as (2R)-2-Amino-3-hydroxy-2-methylpropanoic acid . As a chiral building block, it is valuable in peptide science for constructing novel peptide structures and investigating the effects of alpha-alkylation on peptide conformation and stability . In biochemical research, this compound and similar D-amino acids serve as crucial tools for probing metabolic pathways. Studies in models like Dictyostelium discoideum highlight the significance of D-serine-specific enzymes, such as D-serine dehydratase (DSD), in cellular development and signaling . Researchers can use this compound to study enzyme specificity and the role of D-amino acid metabolism in biological processes, as altered levels of D-serine and its analogs are implicated in various physiological states . This product is strictly for research applications in laboratory settings and is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Weight

119.12

Origin of Product

United States

Advanced Synthetic Methodologies for D 2 Methylserine and Its Analogues

Stereoselective Synthesis of D-2-Methylserine

Achieving high stereoselectivity is paramount in the synthesis of this compound to ensure the desired biological or chemical properties. Various strategies have been developed to control the configuration at the quaternary α-carbon.

Asymmetric alkylation of enolates derived from serine or glycine (B1666218) is a powerful method for creating the quaternary stereocenter of this compound. This approach relies on the diastereoselective methylation of a chiral substrate.

One effective strategy involves the use of chiral bicyclic N,O-acetals derived from serine. For instance, a chiral building block prepared from N-Boc-D-serine methyl ester can be alkylated with methyl triflate. unav.edu This reaction proceeds with high diastereoselectivity, and subsequent acid hydrolysis yields (R)-α-methylserine. unav.edu The high degree of stereocontrol is attributed to the pyramidalization of the ester enolate intermediate, which favors the electrophilic attack from a specific face. unav.edu

Another approach utilizes chiral isoserine-derived bicyclic N,O-acetals. The alkylation of these scaffolds with methyl iodide in the presence of a strong base like lithium hexamethyldisilazide (LHMDS) can produce the α-methylated product with good yield and diastereoselectivity. nih.govacs.org Interestingly, the stereochemical outcome (retention or inversion of configuration) depends on the relative configuration of the stereocenters within the starting bicyclic acetal. acs.org

The addition of organometallic reagents to chiral oxime ethers derived from erythrulose (B1219606) represents another pathway. Organolithium reagents can add to the C=N bond with high diastereoselectivity, and the resulting products can be converted into (R)-2-(-)-methylserine. capes.gov.br

Chiral auxiliaries are temporary molecular scaffolds that guide the stereochemical course of a reaction. Once the desired stereocenter is set, the auxiliary is removed. The bislactim ether method, pioneered by Schöllkopf, is a classic example. d-nb.info

In this method, a "mixed" bislactim ether containing L-valine as the chiral auxiliary is metalated with butyllithium. The resulting lithium compound reacts with an electrophile, such as chloromethyl benzyl (B1604629) ether, to afford an adduct with a high diastereomeric excess (>95%). d-nb.info Hydrolysis of this adduct cleaves the chiral auxiliary, liberating the desired (R)-(+)-O-benzyl-α-methylserine methyl ester, which can then be deprotected to yield (R)-(-)-α-methylserine. d-nb.info This method provides the target amino acid in an enantiomerically pure form. d-nb.info

Chiral tricycloiminolactones derived from natural (+)-camphor have also been employed as versatile glycine equivalents. acs.org An aldol (B89426) reaction between a methylated tricycloiminolactone and formaldehyde (B43269) can establish the stereochemistry of α-methylserine. By choosing the appropriate enantiomer of the chiral template, both (R)- and (S)-α-methylserine can be synthesized conveniently. acs.org

Table 1: Comparison of Chiral Auxiliary-Mediated Syntheses for (R)-α-Methylserine

Chiral Auxiliary Key Reaction Step Diastereomeric Excess (d.e.) Reference
L-Valine (in bislactim ether) Alkylation of metalated ether >95% d-nb.info
(+)-Camphor (in tricycloiminolactone) Aldol reaction with formaldehyde High acs.org

Enzymes offer unparalleled stereospecificity and are increasingly used for the synthesis of chiral compounds. α-Methylserine aldolase (B8822740), an enzyme found in bacteria such as Variovorax paradoxus and Ralstonia sp., is particularly relevant. tandfonline.comebi.ac.uk

This enzyme, which uses pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor, can catalyze the interconversion between α-methyl-L-serine and L-alanine plus formaldehyde, without the need for tetrahydrofolate. tandfonline.comebi.ac.uk While much of the research has focused on the L-enantiomer, the substrate specificity of these enzymes is a key area of investigation. For instance, some serine dehydrogenases have been shown to act on 2-methyl-DL-serine, indicating potential for enzymatic resolution or synthesis. ebi.ac.uk The α-methylserine aldolase from Variovorax paradoxus can also catalyze the synthesis of α-ethyl-L-serine from L-2-aminobutyric acid, showcasing its potential for creating other α-alkylated serines. tandfonline.com

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic reactions to create efficient and selective pathways. A notable strategy for producing α-substituted serines involves the enzymatic hydrolysis of a prochiral or racemic precursor, followed by chemical transformations.

For example, the hydrolysis of diethyl N-Cbz-2-amino-2-methylmalonate catalyzed by porcine liver esterase can produce (R)-N-Cbz-2-amino-3-ethoxy-2-methyl-3-oxopropanoic acid with high enantiomeric excess (97% ee). benthamopen.com This chiral intermediate can then be subjected to an enantiodivergent reduction to furnish both enantiomers of α-methylserine. benthamopen.com

Another chemoenzymatic route has been developed for the synthesis of optically active O-methyl-D-serine, a key intermediate for certain drugs. This four-step process begins with the chemical bromination of acrylamide, followed by etherification and ammonolysis. The final and key step is a dynamic kinetic resolution involving two enzymes: an α-amino-ε-caprolactam racemase and a D-stereospecific amino-acid amidase. This dual-enzyme system successfully produces enantiopure O-methyl-D-serine (ee >99.8%) in high yield. researchgate.net

Table 2: Key Steps in a Chemoenzymatic Synthesis of O-Methyl-D-Serine

Step Description Type Outcome Reference
1 Bromination of acrylamide Chemical Dibromopropionamide researchgate.net
2 Etherification Chemical α-Bromo-β-methoxy-propionamide researchgate.net
3 Ammonolysis Chemical Racemic α-bromo-β-methoxy-propionamide researchgate.net
4 Enzymatic Resolution Enzymatic Enantiopure O-methyl-D-serine (>99.8% ee) researchgate.net

Synthesis of this compound Derivatives for Research Applications

This compound and its derivatives are incorporated into peptides and other molecules to study their structure, function, and interactions. The synthesis of these derivatives is crucial for advancing research in medicinal chemistry and chemical biology.

Modifying the structure of this compound allows for the creation of molecular probes to investigate biological systems. For example, derivatives of serine are synthesized to act as inhibitors for enzymes like the SARS coronavirus 3CL protease. nih.gov While this study focused on L-serine, docking simulations suggested that D-serine-based inhibitors could also be significant candidates, as the functionalities of the D-serine template could fit into the enzyme's binding pockets. nih.gov

The synthesis of cyclic α-methylisoserine sulfamidates provides a platform for creating β²,²-amino acid derivatives. unirioja.es These cyclic intermediates can undergo ring-opening reactions with various nucleophiles, allowing for the introduction of diverse functional groups. This methodology has been used to create libraries of hybrid peptides to study their conformational properties and potential as inhibitors of processes like amyloid fibrillation. unirioja.es The incorporation of these constrained this compound analogues helps in understanding the structural requirements for molecular recognition and biological activity. unirioja.es

Isotope-Labeled this compound Synthesis

The synthesis of isotopically labeled this compound is crucial for metabolic studies, mechanistic investigations, and as internal standards in quantitative analysis. Methodologies often adapt established synthetic routes for serine and its derivatives, incorporating isotopes such as deuterium (B1214612) (²H or D) and oxygen-18 (¹⁸O).

One key strategy involves the stereoselective methylation of a chiral cyclic derivative of serine. The lithium enolate of a protected serine derivative, such as methyl (2R,4S)-2-tert-butyl-3-formyl-oxazolidine-4-carboxylate, can be generated using lithium diisopropylamide (LDA) at low temperatures (−75°C). researchgate.net Subsequent alkylation, for instance with a deuterated methylating agent, can introduce the isotope at the C-2 position. This approach has been shown to produce 2-deuterio-serine derivatives with high stereoselectivity. researchgate.net

Another established method for deuterium labeling at the C-3 position of serine can be adapted for methylserine. This involves the hydrogenation of a precursor like (Z)-2-acetamido-3-methoxyacrylic acid using deuterium gas. cdnsciencepub.comresearchgate.net Following the reduction, enzymatic or chemical deprotection steps yield the labeled amino acid. cdnsciencepub.comresearchgate.net While originally demonstrated for L-serine, this pathway provides a template for synthesizing C-3 deuterated this compound.

Labeling with heavy oxygen (¹⁸O) has also been explored, particularly in studies of reaction mechanisms like the Mitsunobu cyclization. cdnsciencepub.comresearchgate.net By using ¹⁸O-labeled starting materials, such as [hydroxy-¹⁸O]N-acyl serine or [carboxy-¹⁸O]N-acyl serine, the fate of specific oxygen atoms during a reaction can be traced. cdnsciencepub.comresearchgate.net These labeling experiments have been fundamental in confirming that lactonization of N-benzyloxycarbonyl-L-serine proceeds via activation of the hydroxy group, with inversion of configuration at C-3. cdnsciencepub.comresearchgate.net

Precursor / MethodIsotopePosition of LabelKey ReagentsReference
Chiral cyclic L-serine derivative²H (Deuterium)C-2LDA, Deuterated methylating agent researchgate.net
(Z)-2-Acetamido-3-methoxyacrylic acid²H (Deuterium)C-3D₂ gas, Hydrogenation catalyst cdnsciencepub.com, researchgate.net
N-acyl serine¹⁸O (Oxygen-18)Hydroxyl or Carboxyl group¹⁸O-labeled water/reagents cdnsciencepub.com, researchgate.net

Preparation of Functionalized Analogues

The core structure of this compound serves as a valuable scaffold for creating a diverse range of functionalized analogues with potential applications in medicinal chemistry and chemical biology. These syntheses often involve the strategic modification of the carboxyl, amino, or hydroxyl groups, or the use of this compound as an intermediate in more complex total syntheses.

A significant class of functionalized analogues is the tetramic acids. Chiral tetramic acids can be prepared through the regioselective Dieckmann cyclization of N-acyloxazolidine precursors derived from α-methyl serine. mdpi.com This methodology allows for the construction of functionalized monocyclic or bicyclic tetramic acid systems in high yield and enantioselectivity. mdpi.com

Another approach involves the conversion of α-methylserine derivatives into other amino acids. For instance, α-methyl selenocysteine, a selenium-containing analogue, can be synthesized from α-methylserine. nih.gov One method involves converting the carboxylic acid of a protected α-methylserine derivative into an acyl azide, followed by a Curtius rearrangement to form an isocyanate, which can then be further manipulated. nih.gov

Furthermore, chiral isoserine derivatives can be stereoselectively alkylated to produce α-alkylisoserine compounds, which are isomers of functionalized α-methylserine. nih.gov These intermediates can be transformed into cyclic sulfamidates. The subsequent regioselective ring-opening of these sulfamidates with various nucleophiles yields a range of enantiopure β²,²-amino acids, including α-benzyl-α-heterofunctionalized-β-alanines. nih.gov

The synthesis of the natural product Fusarisetin A highlights the use of advanced strategies to build complex molecules from serine-derived templates. nih.gov Key steps in these syntheses can include oxidative radical cyclizations and Dieckmann condensations to construct intricate ring systems, demonstrating how a simple amino acid core can be elaborated into structurally complex and biologically active analogues. nih.gov

Analogue ClassSynthetic StrategyKey Intermediate/ReactionReference
Tetramic AcidsDieckmann CyclizationN-acyloxazolidine from α-methyl serine mdpi.com
α-Methyl SelenocysteineChalcogen substitutionCurtius rearrangement of an α-methylserine derivative nih.gov
β²,²-Amino AcidsAlkylation & Ring OpeningChiral α-alkylisoserine, cyclic sulfamidate nih.gov
Complex Natural Products (e.g., Fusarisetin A)Multi-step total synthesisOxidative radical cyclization, Dieckmann condensation nih.gov

Scalable Synthetic Approaches for this compound Intermediates

The large-scale production of enantiomerically pure this compound, or its protected intermediates, is essential for its development in various applications. Research has led to complementary synthetic routes capable of producing kilogram quantities of N,O-protected (S)-2-methylserine, the principles of which are directly applicable to the D-enantiomer. researchgate.netacs.orgresearchgate.net

Two primary scalable approaches have been successfully implemented:

Diastereomeric Salt Resolution: This classical resolution technique offers a rapid and effective method for obtaining enantiomerically pure material. The process begins with the synthesis of racemic 2-methylserine (B555999) methyl ester. This racemic mixture is then resolved using a chiral resolving agent, such as (1S)-(+)-camphorsulfonic acid. researchgate.netacs.org The diastereomeric salts formed exhibit different solubilities, allowing for their separation by crystallization. This approach has been used to produce 15 kg of (S)-3-tert-butoxycarbonyl-2,2,4-trimethyl-1,3-oxazolidine-4-carboxylic acid with an enantiomeric excess (ee) greater than 99%. researchgate.netacs.orgresearchgate.net

Both methods have distinct advantages and disadvantages for industrial scale-up, related to factors like cost of reagents, operational complexity, throughput, and waste management. researchgate.netacs.org The choice of method often depends on the specific manufacturing capabilities and economic targets.

Biosynthesis and Metabolism of D 2 Methylserine

Enzymology of D-2-Methylserine Biosynthesis

The enzymatic production of this compound and its stereoisomers involves a class of enzymes that catalyze the transfer of a hydroxymethyl group.

Characterization of D-alanine 2-Hydroxymethyltransferase

D-alanine 2-hydroxymethyltransferase (EC 2.1.2.7), also known as 2-methylserine (B555999) hydroxymethyltransferase (MSHMT), is a key enzyme in the biosynthesis of 2-methylserine. uniprot.orgontosight.aiwikipedia.org This enzyme belongs to the transferase family, specifically those that transfer one-carbon groups. wikipedia.org The systematic name for this enzyme class is 5,10-methylenetetrahydrofolate:D-alanine 2-hydroxymethyltransferase. wikipedia.org

The enzyme catalyzes the reversible chemical reaction where a hydroxymethyl group is transferred from 5,10-methylenetetrahydrofolate to the substrate D-alanine, yielding 2-methylserine and tetrahydrofolate. ontosight.aiwikipedia.org This reaction is dependent on pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor. uniprot.orguniprot.org Kinetic studies of MSHMT from different bacterial species, such as Ensifer sp. and Aminobacter sp., have been performed to determine its affinity for its substrates. For the enzyme from Aminobacter sp., the Michaelis constant (Km) for α-methyl-L-serine was determined to be 1500 µM and for tetrahydrofolate, 90 µM. uniprot.org The maximal velocity (Vmax) was 22.1 µmol/min/mg with α-methyl-L-serine as the substrate and 7.75 µmol/min/mg with D-alanine as the substrate. uniprot.org Similarly, for the enzyme from Ensifer sp., the Km values were 1880 µM for α-methyl-L-serine and 228 µM for tetrahydrofolate, with Vmax values of 15.4 µmol/min/mg and 5.48 µmol/min/mg for α-methyl-L-serine and D-alanine, respectively. uniprot.org

Substrate Specificity and Reaction Mechanisms of Biosynthetic Enzymes

The substrate specificity of D-alanine 2-hydroxymethyltransferase is crucial for its biological function. The enzyme demonstrates a clear preference for D-alanine as the acceptor of the hydroxymethyl group. uniprot.orguniprot.org It cannot utilize L-alanine, D-serine, or L-serine as substrates for this reaction. uniprot.orguniprot.org The reaction mechanism involves the cofactor tetrahydrofolate (THF) acting as a carrier for the one-carbon unit (the hydroxymethyl group). uniprot.orgwikipedia.org The PLP cofactor is essential for the catalytic activity, facilitating the cleavage and formation of C-C bonds. uniprot.orguniprot.org

In some bacteria, such as Chlamydia pneumoniae, the enzyme serine hydroxymethyltransferase (GlyA) has been shown to exhibit a slow racemase activity on L-alanine as a side reaction, providing a potential source of D-alanine, the substrate for MSHMT. frontiersin.orgnih.gov

Role of Alpha-Methylserine Aldolase (B8822740)

Another significant enzyme in the metabolism of methylserine is alpha-methylserine aldolase. ebi.ac.uknih.gov This enzyme was identified in microorganisms like Ralstonia sp. and Variovorax paradoxus that are capable of assimilating alpha-methyl-DL-serine. ebi.ac.uknih.gov Unlike MSHMT, alpha-methylserine aldolase catalyzes the reversible interconversion of alpha-methyl-L-serine to L-alanine and formaldehyde (B43269) without the requirement of tetrahydrofolate as a cofactor, although it does require PLP. nih.govuniprot.org

The substrate specificity of alpha-methylserine aldolase is distinct from MSHMT. For the synthesis reaction, it specifically uses L-alanine as a substrate and cannot use D-alanine. nih.govuniprot.org It generates formaldehyde from alpha-methyl-L-serine but not from alpha-methyl-D-serine, L-serine, or D-serine. nih.gov The enzyme from Variovorax paradoxus can also catalyze the synthesis of alpha-ethyl-L-serine from L-2-aminobutyric acid and formaldehyde and shows low alanine (B10760859) racemase activity. uniprot.orgtandfonline.com The activity of this enzyme can be inhibited by an excess of its substrate, formaldehyde. uniprot.orgtandfonline.com

Table 1: Comparison of this compound Biosynthetic Enzymes

Feature D-alanine 2-Hydroxymethyltransferase (MSHMT) Alpha-Methylserine Aldolase
EC Number 2.1.2.7 uniprot.orgwikipedia.org Not fully assigned (related to aldolases)
Reaction D-alanine + 5,10-methylenetetrahydrofolate ⇌ 2-methylserine + tetrahydrofolate wikipedia.org L-alanine + formaldehyde ⇌ α-methyl-L-serine nih.govuniprot.org
Cofactors Pyridoxal 5'-phosphate (PLP), Tetrahydrofolate (THF) uniprot.orguniprot.org Pyridoxal 5'-phosphate (PLP) nih.govuniprot.org
Alanine Substrate Specificity D-alanine uniprot.orguniprot.org L-alanine nih.govuniprot.org
Other Substrates Cannot use L-alanine, L-serine, or D-serine. uniprot.orguniprot.org Can use L-2-aminobutyric acid to form α-ethyl-L-serine. uniprot.orgtandfonline.com
Found In Ensifer sp., Aminobacter sp. uniprot.orguniprot.org Ralstonia sp., Variovorax paradoxus nih.gov

Metabolic Pathways Involving this compound

Once synthesized, this compound can be either broken down by microorganisms or utilized as a building block for more complex molecules.

Catabolic Routes and Degradation Mechanisms in Microorganisms

A complete degradation pathway for a related compound, 2-hydroxymethylserine, has been identified in bacteria such as Pseudomonas and Shinella. oup.comresearchgate.netresearchgate.net This pathway is part of the catabolism of the synthetic buffer compound TRIS (2-amino-2-(hydroxymethyl)propane-1,3-diol). nih.govbiorxiv.org In this pathway, TRIS is first oxidized to 2-hydroxymethylserine. oup.comresearchgate.net

Subsequently, a methylserine hydroxymethyltransferase (mSHMT) and a D-serine dehydratase work in tandem to convert 2-hydroxymethylserine into pyruvate (B1213749), a central metabolite. oup.comresearchgate.netnih.gov This catabolic gene cluster appears to have evolved recently through the assembly of genes from different metabolic pathways and is located on a mobile genetic element, allowing for its transfer between bacteria. oup.comresearchgate.netresearchgate.net The genetic association of mSHMT with D-amino acid degradation genes like D-serine dehydratase (dsdA) and a D-serine transporter (dsdX) appears to be a key feature of this novel catabolic route. researchgate.net

Incorporation into Biologically Active Molecules

Non-proteinogenic amino acids like α-methylserine are of significant interest in medicinal chemistry and drug discovery. ontosight.airesearchgate.net Their incorporation into peptide chains can introduce conformational constraints, which can stabilize specific secondary structures of the peptide backbone. unirioja.es This structural rigidity can lead to an increase in the biological activity and stability of the resulting peptidomimetics. researchgate.net

For example, a protected β-D-glucopyranosyl-α-methylserine derivative has been synthesized as a conformationally restricted analogue of β-D-glucopyranosyl-L-serine. unirioja.es This unnatural glycoamino acid serves as an attractive building block for constructing constrained glycopeptides, which are valuable tools for studying the conformational requirements for binding to biological receptors and enzymes. unirioja.es The use of N-methylated amino acids, including N-methyl serine, in peptide synthesis is another strategy to enhance properties like cell membrane diffusion. rsc.org The ability to reprogram the genetic code allows for the site-specific incorporation of such unnatural amino acids, opening avenues for creating novel bioactive molecules. rsc.org

D-Amino Acid Metabolism Context

This compound is a non-proteinogenic amino acid, meaning it is not one of the canonical amino acids encoded by the genetic code for protein synthesis. ontosight.ai Its metabolism is intricately linked with the broader pathways of D-amino acid metabolism, which are particularly significant in microorganisms. While eukaryotes and archaea generally produce a limited number of D-amino acids, bacteria synthesize a diverse array of them. nih.gov These D-amino acids play crucial roles in various cellular processes, including the synthesis of peptidoglycan, a major component of the bacterial cell wall. nih.gov

The metabolism of D-amino acids in many organisms involves the enzyme D-amino acid oxidase (DAO), a flavoenzyme that catalyzes the oxidative deamination of neutral and basic D-amino acids. nih.gov This process yields α-keto acids, ammonia, and hydrogen peroxide. nih.gov DAO is widespread in eukaryotes but less common in bacteria. nih.gov In mammals, DAO is involved in the degradation of D-amino acids, some of which originate from bacteria in the gut. frontiersin.org

The biosynthesis of this compound itself is catalyzed by the enzyme D-alanine 2-hydroxymethyltransferase (EC 2.1.2.7), also known as 2-methylserine hydroxymethyltransferase. ontosight.aigenome.jpqmul.ac.ukwikipedia.org This enzyme facilitates the reversible transfer of a hydroxymethyl group from 5,10-methylenetetrahydrofolate to D-alanine, producing this compound and tetrahydrofolate. ontosight.aiwikipedia.org This reaction is a key step within the metabolic web of D-amino acid transformations and is connected to the one-carbon pool by folate. ontosight.aiwikipedia.org

In some bacteria, D-amino acids can serve as carbon and nitrogen sources. slu.se For instance, D-serine can be catabolized by D-serine dehydratase (also known as D-serine ammonia-lyase) to produce pyruvate and ammonium. researchgate.net The metabolism of this compound can be seen as part of this broader capability of microorganisms to utilize D-amino acids.

The context of D-amino acid metabolism is also relevant to inter-kingdom communication and defense. At the interface between a host and its microbiota, the metabolism of bacterial D-amino acids by host enzymes like DAO can be a form of bacterial recognition and contribute to innate defense mechanisms. nih.govfrontiersin.org

Enzyme/ProcessRole in D-Amino Acid MetabolismRelevance to this compound
D-alanine 2-hydroxymethyltransferase Catalyzes the synthesis of this compound from D-alanine and 5,10-methylenetetrahydrofolate. ontosight.aigenome.jpwikipedia.orgDirect biosynthetic enzyme for this compound.
D-amino acid oxidase (DAO) Catalyzes the oxidative deamination of various D-amino acids. nih.govDegrades D-amino acids, which are the precursors for this compound synthesis.
D-serine dehydratase Catabolizes D-serine into pyruvate and ammonia. researchgate.netRepresents a parallel pathway for D-amino acid utilization in some microbes.
Peptidoglycan synthesis Incorporates D-amino acids (e.g., D-alanine, D-glutamate) into the bacterial cell wall. nih.govHighlights the central role of D-amino acids in bacterial physiology.

Regulation of this compound Metabolism in Microbial Systems

The regulation of this compound metabolism in microbial systems is intrinsically tied to the control of broader D-amino acid metabolic pathways and the enzymes involved. The expression and activity of enzymes like D-alanine 2-hydroxymethyltransferase are subject to cellular needs and environmental cues.

In some bacteria, the genes responsible for D-amino acid catabolism are organized in operons, allowing for coordinated regulation. For example, the dsd operon in Escherichia coli, which is involved in D-serine degradation, is regulated by the transcriptional activator DsdC. researchgate.net While direct regulatory mechanisms for this compound metabolism are not as extensively characterized, it is plausible that similar regulatory principles apply.

The synthesis of this compound is dependent on the availability of its precursors, D-alanine and 5,10-methylenetetrahydrofolate. The intracellular pools of these substrates are tightly regulated. D-alanine is produced from L-alanine by alanine racemase, an enzyme crucial for peptidoglycan synthesis. nih.gov The regulation of alanine racemase activity, therefore, indirectly influences the substrate availability for this compound synthesis.

Furthermore, the enzyme D-alanine 2-hydroxymethyltransferase itself can be subject to regulation. For instance, the enzyme from Ensifer sp. is a pyridoxal 5'-phosphate (PLP)-dependent enzyme. uniprot.org The availability of this cofactor can influence the enzyme's catalytic activity. Research on the enzyme from this organism has provided kinetic data, such as Kₘ values for its substrates, which are fundamental to understanding its regulation and efficiency. uniprot.org

In the context of antibiotic biosynthesis, such as in the case of amicetin (B1664860) produced by Streptomyces species, the production of this compound is a key step. researchgate.net The genes for its synthesis are often found within the antibiotic biosynthetic gene cluster. researchgate.net The expression of these gene clusters is typically tightly regulated, often in response to nutritional stress or other environmental signals, ensuring that the antibiotic and its precursors, including this compound, are produced at the appropriate time. researchgate.net This suggests that the regulation of this compound metabolism can be integrated into complex secondary metabolic pathways.

Regulatory FactorMechanism of ActionImpact on this compound Metabolism
Substrate Availability The intracellular concentrations of D-alanine and 5,10-methylenetetrahydrofolate directly affect the rate of this compound synthesis.High levels of precursors can drive the forward reaction catalyzed by D-alanine 2-hydroxymethyltransferase.
Enzyme Kinetics The kinetic parameters (e.g., Kₘ, Vₘₐₓ) of D-alanine 2-hydroxymethyltransferase determine its efficiency. uniprot.orgInfluences the rate of this compound production under given substrate concentrations.
Cofactor Availability The enzyme requires pyridoxal 5'-phosphate (PLP) as a cofactor for its activity. uniprot.orgLimited PLP can reduce the catalytic efficiency of the enzyme.
Gene Regulation The expression of the gene encoding D-alanine 2-hydroxymethyltransferase can be controlled by transcriptional regulators, potentially as part of an operon or biosynthetic gene cluster. researchgate.netresearchgate.netDetermines the amount of enzyme present in the cell, thereby controlling the overall capacity for this compound synthesis.

Molecular and Cellular Mechanisms of D 2 Methylserine Action

Interaction with Specific Enzyme Systems

D-2-Methylserine has been shown to interact with several enzyme systems, often acting as an inhibitor or a substrate, thereby modulating their catalytic activities. These interactions are primarily with pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes, which are crucial for amino acid metabolism. wikiwand.comebi.ac.ukcaldic.com

Enzyme Inhibition Kinetics and Mechanisms

The inhibitory effects of this compound have been studied in the context of several enzymes. For instance, it has been investigated as an inhibitor of γ-glutamyl transpeptidase, where in the presence of borate, it acts as a competitive inhibitor with respect to the γ-glutamyl substrate. ebi.ac.uk This inhibition is thought to occur through the formation of a serine-borate complex that binds to the enzyme's active site. ebi.ac.uk

Studies on serine racemase, an enzyme that interconverts L-serine and D-serine, have also explored the inhibitory potential of serine analogs. researchgate.net While some analogs show significant inhibition, α-methyl serine did not demonstrate notable inhibition of human serine racemase. researchgate.net

In the context of alanine (B10760859) racemase, an enzyme essential for bacterial cell wall synthesis, various substrate analogs have been investigated as inhibitors. wikiwand.comnih.gov Although specific kinetic data for this compound with alanine racemase is not extensively detailed in the provided results, the general principle involves the inhibitor binding to the enzyme, often forming a stable complex that prevents the natural substrate from binding and being converted to the product. mdpi.com

Enzyme TargetInhibition TypeKey Findings
γ-Glutamyl TranspeptidaseCompetitive (in presence of borate)Inhibition is mediated by a serine-borate complex binding to the γ-glutamyl binding site. ebi.ac.uk
Human Serine RacemaseNo significant inhibitionα-methyl serine showed a relative enzymatic activity value above 0.9, indicating a lack of inhibition. researchgate.net

Ligand Binding Studies with Enzymes

Ligand binding studies provide insights into the affinity and specificity of this compound for various enzymes. In studies with serine palmitoyltransferase (SPT), D-serine was found to bind to the enzyme, with a dissociation constant (Kd) of 11 ± 1.8 mM, which is significantly higher than that of L-serine (0.45 ± 0.050 mM). nih.gov This indicates a lower affinity for D-serine compared to its L-isomer. nih.gov

The interaction of this compound with 2-methylserine (B555999) hydroxymethyltransferase (MSHMT) is that of a substrate. uniprot.orguniprot.org This enzyme catalyzes the reversible conversion of α-methyl-L-serine to D-alanine. uniprot.orguniprot.org Kinetic studies with MSHMT from Ensifer sp. revealed a Michaelis constant (Km) of 1880 µM for α-methyl-L-serine. uniprot.org

EnzymeLigandBinding Affinity (Kd/Km)
Serine PalmitoyltransferaseD-serine11 ± 1.8 mM (Kd) nih.gov
2-Methylserine Hydroxymethyltransferase (Ensifer sp.)α-methyl-L-serine1880 µM (Km) uniprot.org

Structural Basis of Enzyme-D-2-Methylserine Complexes (e.g., X-ray Crystallography)

X-ray crystallography has been instrumental in elucidating the structural basis of interactions between enzymes and their ligands, including D-serine and its analogs. While specific crystal structures of this compound complexed with enzymes are not detailed in the provided search results, studies on related enzymes and substrates offer valuable insights.

For instance, the crystal structure of D-serine dehydratase from chicken kidney revealed a zinc ion in the active site that coordinates with the hydroxyl group of D-serine. nih.govsemanticscholar.org This interaction, along with the proximity of a lysine (B10760008) residue to the substrate's α-carbon, is crucial for the enzyme's catalytic activity and specificity. nih.gov Similarly, the structure of human liver L-serine dehydratase shows a typical fold for β-family PLP-dependent enzymes, with the cofactor covalently bound in the active site. drugbank.com The binding of ligands can induce conformational changes in the enzyme, as seen in serine racemase, where inhibitor binding leads to a rearrangement of the small domain to organize the active site. researchgate.net These structural principles likely govern the interaction of this compound with its target enzymes, where the methyl group would introduce specific steric and electronic effects influencing its binding orientation and the subsequent catalytic or inhibitory outcome.

Molecular Interactions with Peptides and Proteins

The incorporation of this compound, a non-proteinogenic amino acid, into peptides can significantly influence their structure and function. ontosight.ai

Influence on Peptide and Glycopeptide Conformation

The presence of the α-methyl group in α-methylserine (a racemate of D- and L-2-Methylserine) imposes conformational constraints on the peptide backbone. A study on a peptide containing the sequence threonine-alanine-alanine, where threonine was replaced by α-methylserine, revealed that the peptide existed in two main conformations in aqueous solution: an extended form (70%) and a β-turn (30%). ebi.ac.ukacs.org

Interestingly, the effect of glycosylation on the conformation of this peptide was markedly different from that of the original threonine-containing peptide. While β-O-glycosylation of the threonine peptide induced a shift from an extended to a folded conformation, the same modification on the α-methylserine-containing peptide resulted in a high degree of backbone flexibility. ebi.ac.ukacs.org This highlights the profound and context-dependent influence of the α-methylserine residue on peptide and glycopeptide conformation.

Role as a Non-Proteinogenic Amino Acid in Peptidomimetics

Non-proteinogenic amino acids like this compound are valuable building blocks in the design of peptidomimetics—compounds that mimic the structure and function of natural peptides but with enhanced properties such as stability and bioavailability. nih.govniph.go.jp The incorporation of D-amino acids, including this compound, can confer resistance to proteolytic degradation. google.com

The unique structural features of this compound can be exploited to create novel peptide-based drugs. For example, the synthesis of dideoxymycobactin analogs for immunological studies verified the presence of an unusual methylserine unit, highlighting the natural occurrence and importance of such modified amino acids. nih.gov The ability to incorporate non-proteinogenic amino acids into peptides using techniques like ribosomal synthesis with reprogrammed genetic codes opens up possibilities for creating large libraries of peptidomimetics with diverse functionalities. researchgate.netnih.gov These peptidomimetics can be designed to target specific enzymes or receptors with high affinity and specificity. niph.go.jp

This compound as an Antimetabolite in Cellular Models

This compound, a synthetic derivative of the amino acid serine, functions as an antimetabolite by interacting with and disrupting normal metabolic pathways that utilize serine and other amino acids. Its structural similarity to serine allows it to be recognized by various cellular enzymes, leading to competitive inhibition or aberrant processing, which can impede cellular growth and function. Research in various cellular models has begun to elucidate the specific molecular and cellular mechanisms underlying its antimetabolite activity.

Enzymatic Interactions and Metabolic Disruption

The primary mechanism of this compound's antimetabolite action involves its interaction with enzymes that normally bind L-serine or other amino acids. By acting as a competitive inhibitor or an alternative substrate, it can disrupt crucial metabolic networks.

One key area of interaction is with enzymes of the one-carbon metabolism pathway. The enzyme 2-methylserine hydroxymethyltransferase, also known as D-alanine 2-hydroxymethyltransferase, directly utilizes 2-methylserine. uniprot.orgwikipedia.org This enzyme catalyzes the reversible conversion of 2-methylserine to D-alanine, using tetrahydrofolate as a one-carbon carrier. uniprot.orgwikipedia.org This demonstrates a direct entry point for this compound into the folate-dependent one-carbon pool, a pathway essential for the synthesis of nucleotides and other macromolecules vital for cell proliferation.

Furthermore, studies have identified other enzymes that recognize and process α-methyl-DL-serine (the racemic mixture containing this compound). For instance, a novel NADP+-dependent serine dehydrogenase isolated from Agrobacterium tumefaciens can use 2-methyl-DL-serine as a substrate. ebi.ac.uk Similarly, an L-3-hydroxyisobutyrate dehydrogenase has also been shown to act on 2-methyl-DL-serine. ebi.ac.uk The kinetic parameters for these interactions highlight that while it may not be the preferred substrate, its processing by these enzymes can divert them from their primary physiological roles.

Another documented mechanism is the competitive inhibition of γ-glutamyl transpeptidase by α-methyl-DL-serine in the presence of borate. ebi.ac.uk This inhibition is competitive with respect to the γ-glutamyl substrate, suggesting that the serine analog complex interferes with the binding of the natural substrate to the enzyme's active site. ebi.ac.uk

EnzymeOrganism/ModelInteraction TypeKinetic Parameter (Km)Reference
L-3-hydroxyisobutyrate dehydrogenasePseudomonas aeruginosaSubstrate44 mM ebi.ac.uk
NADP+-dependent serine dehydrogenaseAgrobacterium tumefaciensSubstrateNot specified ebi.ac.uk
γ-Glutamyl TranspeptidaseBiochemical AssayCompetitive Inhibitor (with borate)Not applicable ebi.ac.uk
2-Methylserine HydroxymethyltransferaseEnsifer sp.SubstrateNot specified uniprot.org

Effects in Cellular Systems

The antimetabolite properties of this compound have been observed in different biological contexts, ranging from microorganisms to human cells, primarily through its incorporation into larger molecules or its inhibitory effects on metabolic pathways.

In a Mendelian randomization study investigating metabolites and tuberculosis (TB), 2-methylserine was identified as having a potential negative causal association with the disease. nih.gov This suggests that the compound may interfere with the metabolism of Mycobacterium tuberculosis (Mtb). Amino acid metabolism is a critical biochemical pathway for the survival of Mtb, providing essential carbon and nitrogen sources. nih.gov The interference of this compound with these pathways could represent a mechanism for its suppressive effect on the pathogen. nih.gov

While this compound itself has not been extensively tested as a direct cytotoxic agent in many cancer cell models, its substructure is found in bioactive natural products. For example, the nonribosomal peptide tambromycin contains a 2-methyl-serine moiety. acs.org Tambromycin was tested against several cancerous B- and T-cell lines, where it resulted in significantly fewer total cells after three days of exposure at a concentration of 37 μM, indicating a cytotoxic or anti-proliferative effect. acs.org This suggests that the 2-methyl-serine component contributes to the bioactivity of the parent molecule.

Conversely, studies on human serine racemase, an enzyme that produces the neuromodulator D-serine, have shown that α-methyl serine is not a significant inhibitor of its activity. researchgate.net This indicates a degree of specificity in the enzymes that this compound interacts with, distinguishing its antimetabolite targets from the primary enzyme responsible for D-serine synthesis in the brain.

Cellular Model/SystemCompound TestedObserved EffectReference
Mycobacterium tuberculosis (TB disease model)2-MethylserineNegative causal association with TB, suggesting suppression of the pathogen. nih.gov
Cancerous B- and T-cell lines (Jurkat, Ramos, Hg-3, Maver-1, RCH-ACV)Tambromycin (contains 2-methyl-serine)Reduced total cell count at 37 μM after 3 days. acs.org
Human Serine Racemase (Enzyme Assay)α-Methyl serineNo significant inhibition observed. researchgate.net

Analytical and Spectroscopic Characterization in Research Contexts

Chromatographic Techniques for D-2-Methylserine Analysis

Chromatography is a fundamental tool for separating this compound from other compounds. The choice between liquid and gas chromatography often depends on the sample matrix and the specific analytical goals.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile compounds like this compound. sielc.com Various HPLC methods have been developed for the separation and quantification of α-methylserine and its derivatives. sielc.comlodz.pl

One approach involves the use of mixed-mode columns, such as the Primesep 100, which combines reversed-phase and cation-exchange mechanisms. sielc.com This allows for the separation of underivatized amino acids, including α-methylserine, offering good peak shape and resolution. sielc.com For detection, UV detectors are commonly used, though methods compatible with Evaporative Light Scattering Detectors (ELSD) and Mass Spectrometry (MS) are also available. sielc.com

For enantiomeric analysis, chiral HPLC is indispensable. rsc.org The enantiomers of N-benzoyl-α-methylserine derivatives have been successfully separated using a Chiralcel®OD column with a mobile phase of hexane (B92381) and isopropanol. lodz.pl Another effective chiral stationary phase is based on α1-acid glycoprotein (B1211001) (CHIRAL-AGP), which can resolve a wide range of chiral compounds, including amino acid derivatives, typically using simple buffered aqueous mobile phases. chromtech.net.au The enantiomeric purity of α-substituted serine analogs is often established by chiral HPLC, confirming enantiomeric excess (ee) values greater than 98%. rsc.org

Table 1: Exemplary HPLC Methods for α-Methylserine Derivatives

DerivativeColumn TypeMobile PhaseFlow RateDetectionReference
N-benzoyl-α-methylserine oxazolone (B7731731)Chiralcel®ODHexane/Isopropanol (95:5)0.5 mL/minUV lodz.pl
N-benzoyl-2-methylserineCHIRAL-AGP20 mM Ammonium Acetate (pH 4.1)0.80 mL/minUV (225 nm) chromtech.net.au
Underivatized α-MethylserinePrimesep 100 (Mixed-Mode)Water, Acetonitrile, Trifluoroacetic Acid1.0 mL/minUV (210 nm) or ELSD/MS sielc.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolomics and Enantiomeric Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and thermally stable compounds. For non-volatile amino acids like this compound, chemical derivatization is a necessary prerequisite to increase volatility. mdpi.comnih.gov This typically involves esterification followed by acylation. mdpi.comkyushu-u.ac.jp

GC-MS is widely used in metabolomics to identify and quantify small molecules in biological samples. nih.govuef.fi In the context of extraterrestrial chemistry, a new GC-MS method was developed to analyze hydroxy amino acids, including the successful chromatographic resolution of D,L-α-methylserine enantiomers in carbonaceous chondrites. nasa.govnasa.gov This method utilized derivatization with heptafluorobutyric anhydride (B1165640) (HFBA) and isopropanol, followed by separation on chiral columns like CP-Chirasil-Dex CB. kyushu-u.ac.jpusra.edu These analyses found that meteoritic α-methylserine was largely racemic. nasa.govnasa.gov

The technique is highly sensitive and allows for the identification of compounds based on their mass spectra. For instance, in one study, derivatized this compound was detected with a retention time of approximately 624 seconds on a DB-17MS column. nih.gov

Table 2: GC-MS Parameters for Derivatized this compound Analysis

ParameterValue/DescriptionReference
DerivatizationIsopropanol/Acetyl Chloride (esterification), HFBA (acylation) kyushu-u.ac.jp
InstrumentPegasus III TOF-MS system, Leco; GC 6890, Agilent Technologies nih.govnih.gov
ColumnDB-17MS or CP-Chirasil-Dex CB (chiral) kyushu-u.ac.jpnih.gov
Retention Time (DB-17MS)624.063 sec nih.gov
Ionization ModeElectron Ionization (EI), Positive nih.govnih.gov
Key Fragment Ions (m/z)114, 232, 218, 147, 128 nih.gov

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are essential for confirming the molecular structure and assessing the purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of organic molecules, including this compound. mdpi.comshu.eduemory.edu Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. lodz.plrsc.org

In the synthesis of α-substituted serine analogs, NMR is used to determine the diastereomeric purity of intermediate complexes. rsc.org For example, ¹H NMR data for a related oxazolone derivative of α-methylserine showed characteristic signals for the methyl group protons and the diastereotopic protons of the hydroxymethyl group. lodz.pl Two-dimensional NMR techniques, such as HSQC, can further aid in assigning complex spectra by correlating proton and carbon signals. hmdb.ca While experimental spectra for this compound are available in databases, predicted spectra are also used for comparison and confirmation of structure. mimedb.orgmimedb.org

Table 3: Representative ¹H NMR Data for an α-Methylserine Derivative

Proton TypeChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference
-CH₃1.52singletN/A lodz.pl
-CH₂- (diastereotopic)3.93doublet11.3 lodz.pl
-CH₂- (diastereotopic)4.00doublet11.3 lodz.pl

Mass Spectrometry (MS) Techniques (e.g., LC-MS/MS, TOF-MS)

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns. shimadzu.com When coupled with liquid chromatography (LC-MS/MS), it becomes a gold standard for the targeted quantification of metabolites in complex mixtures. upf.edushopshimadzu.com

For DL-2-Methylserine, LC-MS/MS analysis in positive ionization mode shows a precursor ion ([M+H]⁺) at an m/z of 120. nih.gov Fragmentation of this precursor ion at different collision energies yields characteristic product ions. For example, at a collision energy of 10 V, major fragments are observed at m/z 120.2, 73.8, and 102. nih.gov At 20 V, the major fragments shift to m/z 74, 102.1, and 84.3. nih.gov

High-resolution mass spectrometers, such as Time-of-Flight (TOF) instruments, provide highly accurate mass measurements, which are crucial for confirming the molecular formula of a compound. researchgate.net The accurate mass of this compound is calculated as 119.058243149 Da. nih.gov

Table 4: LC-MS/MS Fragmentation Data for DL-2-Methylserine

Precursor Ion (m/z)AdductCollision EnergyMajor Product Ions (m/z)Reference
120[M+H]⁺10 V120.2, 73.8, 102, 102.9, 88.2 nih.gov
120[M+H]⁺20 V74, 102.1, 84.3, 56, 120.1 nih.gov

Chiral Analytical Methods for Enantiomeric Purity and Resolution

Determining the enantiomeric purity of this compound is critical, as the biological activity of chiral molecules often resides in only one enantiomer. Chiral analytical methods are designed to separate and quantify the individual enantiomers (D and L forms) of a compound. cat-online.comchiralpedia.com

The most common approaches are chiral HPLC and chiral GC-MS. rsc.orgnasa.gov Chiral HPLC can be performed directly, using a chiral stationary phase (CSP), or indirectly, by derivatizing the analyte with a chiral derivatizing agent to form diastereomers that can be separated on a standard achiral column. chiralpedia.com CSPs like those based on polysaccharides (e.g., Chiralcel®OD) or proteins (e.g., CHIRAL-AGP) have proven effective for resolving α-methylserine derivatives. lodz.plrsc.orgchromtech.net.au

Chiral GC-MS is another powerful technique, particularly for complex samples where high sensitivity is required. cat-online.com This method requires derivatization to make the amino acid volatile, followed by separation on a chiral GC column. kyushu-u.ac.jp It has been successfully used to resolve the enantiomers of α-methylserine in meteorite extracts, providing crucial information about its origins. nasa.govnasa.gov In synthetic chemistry, these methods are used to confirm that a desired enantiomer has been produced with high purity (e.g., ee > 98%). rsc.org

Another strategy is ligand-exchange chromatography, where a chiral ligand is added to the mobile phase, forming transient diastereomeric complexes with the analyte enantiomers, which can then be separated on a reversed-phase column. ptfarm.plnih.gov

Table 5: Overview of Chiral Analytical Methods for 2-Methylserine (B555999)

MethodPrincipleExample ApplicationReference
Chiral HPLC (Direct)Separation on a Chiral Stationary Phase (CSP)Resolution of N-benzoyl-α-methylserine on a Chiralcel®OD column lodz.pl
Chiral GC-MSDerivatization followed by separation on a chiral GC columnEnantiomeric analysis of α-methylserine in meteorite extracts nasa.govnasa.gov
Chiral HPLC (Indirect)Derivatization with a chiral agent to form separable diastereomersGeneral strategy for amino acids with reactive functional groups chiralpedia.com
Ligand-Exchange ChromatographyFormation of transient diastereomeric complexes with a chiral mobile phase additiveResolution of α-methylserine using a chiral ligand-exchange column ptfarm.pl

Research Applications and Utilities of D 2 Methylserine

D-2-Methylserine as a Biochemical Probe

The distinct structure of this compound makes it a valuable tool for probing the intricacies of biological systems. Unlike its proteinogenic counterpart, L-serine, the presence of the α-methyl group prevents its direct incorporation into proteins via ribosomal synthesis, allowing for the targeted study of other metabolic and enzymatic processes.

This compound serves as a specialized probe for elucidating amino acid metabolic pathways. Its structural similarity to D-serine allows it to interact with enzymes and transporters involved in D-amino acid metabolism, yet its α-methyl group can alter these interactions, providing valuable insights. For instance, while not a primary metabolite, its introduction into biological systems can help delineate the substrate specificity and metabolic fate of related D-amino acids.

Research has shown that the metabolism of D-serine is a critical pathway in the mammalian brain, where it acts as a neuromodulator. nih.gov this compound can be used in competitive binding and transport assays to identify and characterize the components of this pathway. By observing how this compound is processed, or how it inhibits the processing of other molecules, researchers can map out the metabolic networks governing D-amino acid utilization and degradation. For example, studies on the enzyme D-amino acid oxidase (DAO), which degrades D-serine, can utilize this compound to understand the structural requirements for substrate binding and catalysis. nih.gov

Table 1: Key Metabolic Enzymes Interacting with Serine Analogs
EnzymeNatural SubstrateRole of this compound as a Probe
D-amino acid oxidase (DAO)D-Serine, D-AlanineInvestigating substrate specificity and active site topology.
Serine RacemaseL-SerineStudying the mechanism of racemization and potential inhibition. researchgate.net
Serine PalmitoyltransferaseL-SerineProbing the substrate recognition and stereoselectivity of the enzyme. nih.gov

The unique stereochemistry and substitution of this compound make it an effective tool for dissecting the mechanisms of various enzymes. It can act as a substrate, an inhibitor, or a mechanistic probe, allowing researchers to trap enzymatic intermediates or to understand the role of specific functional groups in catalysis.

One of the key enzymes studied using serine analogs is serine racemase, which catalyzes the conversion of L-serine to D-serine. researchgate.net The introduction of a methyl group at the α-position, as in this compound, can significantly impact the enzyme's activity. By studying how the enzyme interacts with this modified substrate, researchers can infer details about the catalytic mechanism, such as the necessity of the α-proton for abstraction and the geometry of the active site. researchgate.net For example, the inability of an enzyme to process this compound can confirm that an α-hydrogen is essential for a specific catalytic step.

Furthermore, studies on serine palmitoyltransferase have utilized D-serine to investigate the enzyme's ability to racemize its substrate. nih.gov Although the direct use of this compound was not detailed, the principles of using stereoisomers and substituted analogs to probe enzyme mechanisms are well-established. Such compounds help to elucidate the conformational changes and electronic effects that govern enzyme-catalyzed reactions.

Utilization in Synthetic Chemistry as a Chiral Building Block

In the realm of synthetic organic chemistry, this compound is a valuable chiral building block. lookchem.comlodz.pl Its stereochemically defined structure, containing both a hydroxyl and a carboxyl functional group in addition to the chiral quaternary α-carbon, provides a versatile scaffold for the synthesis of complex, enantiomerically pure molecules.

The presence of the α-methyl group introduces conformational constraints, which can be desirable in the design of peptidomimetics and other biologically active compounds. Chemists have developed efficient synthetic routes to access this compound and its derivatives, which are then employed in the construction of a variety of target molecules. For instance, it can be used to synthesize other α-methyl α-amino acids, which are important components in the development of pharmaceuticals. lookchem.com

The transformation of this compound into other chiral synthons is a common strategy. For example, it can be converted into chiral aldehydes, which are versatile intermediates in asymmetric synthesis. unirioja.es The synthesis of both (S)- and (R)-2-amino-2-methylbutanoic acids has been demonstrated using N-Boc-α-methylserinal acetonides derived from α-methylserine, highlighting its utility as a starting material for other non-canonical amino acids. unirioja.es

Table 2: Synthetic Applications of this compound Derivatives
DerivativeSynthetic TransformationTarget Molecule ClassReference
(R)-N-Boc-N,O-isopropylidene-α-methylserinalWittig reaction, reduction, etc.α-Methylamino acids unirioja.es
(S)-α-Methylserine methyl esterDiastereomeric salt resolutionEnantiopure oxazolidine (B1195125) carboxylic acids researchgate.net
N-Boc-(S)-α-MeSer-OMeCyclization with thionyl chlorideChiral cyclic sulfamidates acs.org

Application in Investigating Specific Cellular and Molecular Processes (Non-Clinical)

Beyond its utility in probing metabolic pathways and as a synthetic tool, this compound finds application in the investigation of specific cellular and molecular processes, particularly in non-clinical research settings.

The transport of amino acids across cellular membranes is a fundamental biological process mediated by a diverse array of transporter proteins. This compound can be employed to study the specificity and kinetics of these transport systems. Due to its structural resemblance to endogenous amino acids, it can act as a competitive inhibitor or a transportable substrate for certain transporters.

Research has identified several amino acid transporters, such as ATB(0,+), that are capable of transporting D-amino acids. nih.govnih.gov Studies have shown that ATB(0,+) can transport D-serine with an affinity similar to that of L-serine. nih.govnih.gov While direct studies on this compound transport by this specific transporter are not extensively documented, the principle of using analogs to probe transporter function is a cornerstone of the field. By measuring the uptake of radiolabeled this compound or by assessing its ability to inhibit the transport of other known substrates, researchers can characterize the substrate specificity of transporters like ASCT2, which is also known to transport D-serine. elifesciences.orgelifesciences.org This approach helps to elucidate the physiological roles of these transporters in tissues where D-amino acids are present.

Nonribosomal peptide synthetases (NRPSs) are large, modular enzymes that produce a wide range of biologically active peptides, many of which contain non-proteinogenic amino acids. capes.gov.br These peptides often possess unique structural features, including the incorporation of α-methylated amino acids.

The nonribosomal peptide tambromycin, for instance, contains two residues of 2-methyl-serine. researchgate.netnih.gov The discovery and structural elucidation of such natural products highlight the role of α-methylated amino acids in generating chemical diversity. While the specific stereochemistry of the 2-methyl-serine in tambromycin is not explicitly stated as 'D' in the provided context, the study of such molecules provides a framework for how this compound could be used in this research area. For example, synthetic this compound could be used in in vitro NRPS assays to determine if the synthetase enzymes can recognize and incorporate this modified amino acid into a peptide backbone. This would provide valuable information about the plasticity and substrate tolerance of the NRPS machinery, potentially enabling the engineered biosynthesis of novel peptide analogs with altered properties.

Role in the Discovery and Development of Research Reagents and Analogs

This compound, a non-proteinogenic amino acid, serves as a pivotal building block in the synthesis of specialized research reagents and structural analogs. Its unique α-methylated structure provides steric hindrance and conformational constraints that are scientifically valuable. Researchers utilize this compound to create novel molecules that help elucidate complex biological processes, verify the structures of natural products, and probe the mechanisms of enzymatic reactions.

The chemical modification of this compound allows for the development of a diverse array of derivatives. rsc.org Its structure is a versatile scaffold for introducing various functional groups, leading to the generation of analogs with tailored properties. These synthetic compounds are instrumental tools for investigating biochemical pathways and molecular interactions with a high degree of specificity. rsc.orgontosight.ai

A significant application of this compound is in the field of immunology and microbiology for the study of lipid antigens. For instance, the synthesis of analogs of dideoxymycobactin (DDM), a mycobactin-like compound from Mycobacterium tuberculosis, was crucial for structural elucidation. nih.gov Researchers synthesized DDM standards containing an α-methylserine unit, which allowed for comparison with the natural product. This synthetic approach confirmed the presence of the unusual methylserine structure within natural DDM and helped solve the stereochemistry of the peptide. nih.gov These synthetic DDM analogs now serve as potent reagents for immunological studies, particularly in stimulating T cells to understand CD1a function in infectious diseases. nih.gov

Furthermore, this compound and its enantiomer are used to create modified peptides and glycopeptides to study conformational effects. The incorporation of an α-methylserine residue in place of a natural amino acid, like threonine, induces significant changes in the peptide backbone's flexibility and folding patterns. ebi.ac.uk These analogs are critical research tools for exploring how glycosylation and amino acid substitution influence peptide structure and function. ebi.ac.uk The synthesis of various O-protected and α-substituted serine analogs, such as (S)-α-benzylserine, (S)-α-allylserine, and (S)-α-propargylserine, further highlights the role of the methylserine core in generating diverse chemical probes for research. rsc.org

The development of these reagents often involves multi-step synthetic strategies, including stereoselective alkylation and resolution of racemic mixtures, to yield enantiomerically pure compounds for specific biological assays. rsc.orgacs.org

Detailed Research Findings

Methylserine-Derived Analog Structural Modification Primary Research Application Reference
Dideoxymycobactin (DDM) AnalogsIncorporation of an α-methylserine unit into a lipopeptide structure.Served as analytical standards to verify the structure of natural DDM; used as reagents to study T cell fine specificity for lipid antigens presented by CD1a. nih.gov
Methylserine-based OxazolineCyclization of an amide derived from salicylic (B10762653) acid and an α-methylserine enantiomer.Used as a key intermediate in the synthesis of Dideoxymycobactin (DDM) analogs for immunological studies. nih.gov
α-Methylserine-containing GlycopeptideReplacement of a threonine residue with α-methylserine in a Thr-Ala-Ala peptide sequence, followed by β-O-glycosylation.Used to study the conformational effects of the quaternary α-methylserine amino acid on the backbone structure of small peptides and glycopeptides. ebi.ac.uk
L-γ-(α-methyl)glutamyl derivativesFormation of a gamma-glutamyl derivative of α-methylserine.Used to investigate the inhibition and substrate specificity of the enzyme γ-glutamyl transpeptidase. ebi.ac.uk
(S)-α-BenzylserineElectrophilic Cα-alkylation of an O-methylserine moiety with a benzyl (B1604629) group.Developed as an O-protected α-substituted serine analog for potential use in peptide synthesis and as a research chemical. rsc.org
(S)-α-AllylserineElectrophilic Cα-alkylation of an O-methylserine moiety with an allyl group.Created as a versatile, O-protected building block whose terminal alkene can be further modified for developing complex research reagents. rsc.org
(S)-α-PropargylserineElectrophilic Cα-alkylation of an O-methylserine moiety with a propargyl group.Synthesized as an O-protected analog whose terminal alkyne group can undergo further reactions (e.g., cycloaddition) to create diverse molecular probes. rsc.org

D 2 Methylserine in Specific Biological Systems Research Non Clinical

Microbial Systems Research

In the realm of microbiology, D-2-methylserine has been primarily studied for its role in bacterial metabolism, particularly in the context of degradation of synthetic compounds and as a component of complex natural products.

Impact on Bacterial Growth and Metabolism

The impact of this compound on bacterial growth is closely linked to its metabolism. Certain bacteria can utilize compounds that are degraded into intermediates structurally related to this compound as a source of carbon and nitrogen, thereby supporting their growth. For instance, Pseudomonas sp. strain Teo1, isolated from sewage sludge, can grow on the synthetic buffer Tris (2-amino-2-(hydroxymethyl)propane-1,3-diol). researchgate.netoup.com The degradation of Tris proceeds through 2-hydroxymethylserine, a compound closely related to 2-methylserine (B555999). researchgate.netoup.com The ability to break down this intermediate into central metabolites like pyruvate (B1213749) allows the bacterium to sustain itself. researchgate.netoup.com

Furthermore, the metabolic pathways that process D-amino acids can influence bacterial survival and interaction with their environment. While direct studies on the broad impact of this compound on the growth of various bacterial species are not extensively documented, the metabolism of other D-amino acids like D-serine is known to have significant effects. For example, D-serine can be bacteriostatic to some bacteria by interfering with L-serine metabolism and pantothenate synthesis. nih.gov In contrast, some bacteria have evolved specific enzymes to utilize D-amino acids, turning a potentially toxic compound into a nutrient source. slu.se This suggests that the effect of this compound on bacterial growth is likely species-specific and dependent on the presence of appropriate metabolic enzymes.

Role in Microbial Degradation Pathways

A significant body of research on this compound in microbial systems comes from studies on the biodegradation of the synthetic chemical Tris. Several bacterial strains, including those from the genera Pseudomonas and Shinella, have been identified to possess a catabolic pathway for Tris. researchgate.netresearchgate.net This pathway involves the oxidation of Tris to 2-hydroxymethylserine. researchgate.netoup.com

The subsequent degradation of 2-hydroxymethylserine is a key step. A gene cluster involved in this process encodes for a methylserine hydroxymethyltransferase and a D-serine dehydratase. researchgate.netoup.comresearchgate.net These enzymes are proposed to convert 2-hydroxymethylserine into pyruvate, a central metabolite that can enter various metabolic pathways for energy production and biosynthesis. researchgate.netoup.comresearchgate.net The genetic information for this degradation pathway is often located on mobile genetic elements, such as conjugative plasmids, allowing for horizontal gene transfer among bacteria. researchgate.netoup.com This facilitates the spread of the ability to degrade synthetic compounds like Tris in microbial communities. researchgate.netresearchgate.net

The enzymes involved in these pathways can sometimes exhibit broad substrate specificity. For example, α-methylserine hydroxymethyltransferase can act on α-methylserine to produce D-alanine. annualreviews.org This highlights the potential for microbial enzymes to be involved in the degradation of a range of substituted amino acids, including this compound.

Biosynthesis in Microorganisms

This compound, or its L-isomer, is also found as a building block in the biosynthesis of more complex molecules by microorganisms, particularly in nonribosomal peptide synthesis (NRPS) systems. acs.org These systems are enzymatic assembly lines that produce a wide variety of bioactive peptides.

For example, the antibiotic tambromycin, produced by certain actinomycetes, incorporates a 2-methyl-serine residue. acs.org The biosynthetic gene cluster for tambromycin contains a gene encoding an alanine-hydroxymethyltransferase, which is believed to be responsible for the synthesis of 2-methyl-serine from alanine (B10760859). acs.org

Similarly, the biosynthesis of the antibiotic amicetin (B1664860) is proposed to involve α-D-methylserine. researchgate.net The gene cluster for amicetin contains a gene, amiT, which is predicted to encode a nonribosomal peptide synthetase that specifically activates serine or a derivative like methylserine. researchgate.net Fungi also produce a vast array of secondary metabolites, and some, like those producing β-lactam antibiotics, utilize non-proteinogenic amino acids, though the direct involvement of this compound is less documented in this context. nih.gov

The enzymes involved in the biosynthesis of α-methyl-L-serine have been identified and characterized in bacteria such as Ralstonia sp. and Variovorax paradoxus. nih.gov These microorganisms possess an α-methylserine aldolase (B8822740) that can be used for the synthesis of α-methyl-L-serine from L-alanine and formaldehyde (B43269). nih.gov

Plant Biological Research

In plants, the study of this compound is part of the broader investigation into the roles of D-amino acids, which were once considered metabolically inert or even toxic to plants.

Influence on Plant Metabolic Pathways

The direct influence of this compound on specific plant metabolic pathways is not yet well-defined. However, research on other D-amino acids provides a framework for understanding its potential effects. D-amino acids can be taken up by plants and, in some cases, interfere with the metabolism of their L-counterparts, potentially leading to growth inhibition. slu.seannualreviews.org For instance, D-serine has been shown to inhibit root growth and the uptake of essential nutrients. slu.se

The presence of this compound has been detected in the vascular exudates (phloem) of Cucurbita maxima (pumpkin), suggesting it is transported within the plant. ucdavis.edu Its biological role in these exudates remains unclear. ucdavis.edu The metabolome of plant-parasitic nematodes, such as Heterodera schachtii, which interact closely with plant roots, also contains 2-methylserine, indicating a potential role in plant-pathogen interactions. semanticscholar.org

Some D-amino acids can act as signaling molecules or precursors for important plant compounds. While there is no direct evidence for this compound in this role, the general capacity of plants to metabolize D-amino acids suggests that it could be integrated into existing metabolic networks. slu.se For example, some plants possess enzymes that can convert D-amino acids to their corresponding α-keto acids, which can then be used in central metabolism. slu.se

Detection and Quantification in Plant Metabolomes

The detection and quantification of this compound in plant tissues have been made possible through advanced analytical techniques used in metabolomics.

Gas Chromatography-Mass Spectrometry (GC-MS) has been a key method for identifying and quantifying metabolites in plant samples. In a study of Cucurbita maxima phloem, 2-methylserine was identified among over 400 components using GC-MS after derivatization. ucdavis.edu This technique allows for the separation of complex mixtures of metabolites and their identification based on their mass spectra. ucdavis.eduuef.fi

Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS), is another powerful tool for metabolomic analysis. This method was used to identify 2-methylserine as one of the differentially expressed metabolites during the fruit development of Gardenia jasminoides (gardenia). nih.gov UPLC-MS offers high resolution and sensitivity for the analysis of a wide range of compounds, including amino acids and their derivatives. nih.govresearchgate.net

These analytical platforms are crucial for building a comprehensive picture of the plant metabolome and have been instrumental in discovering the presence of this compound in various plant systems.

Role in Plant Amino Acid Metabolism

The investigation into the precise role of this compound in plant amino acid metabolism is an emerging field, with current research suggesting its presence and potential involvement in the broader context of D-amino acid metabolic pathways. While not a proteinogenic amino acid, 2-methylserine has been identified in the vascular exudates of Cucurbita maxima (pumpkin), indicating it is transported within the plant's phloem. ucdavis.edu The biological significance of its presence in vascular tissues is not yet fully understood. ucdavis.edu

Research into the metabolism of related D-amino acids in plants provides context for the potential origins of this compound. Studies have shown that some plants can metabolize D-amino acids. For instance, observations of carboxy-14C-D-alanine conversion to labeled 14C-α-methylserine in plants have led to the proposal of an α-methylserine hydroxymethyl-transferase-like activity. slu.se This suggests a potential biosynthetic pathway where a methyl group is added to a serine backbone, derived from other amino acids. However, many D-amino acids, such as D-serine and D-alanine, can have inhibitory effects on plant growth, and plants have developed mechanisms like N-malonylation to conjugate and detoxify them. slu.se The introduction of bacterial enzymes that metabolize D-amino acids, such as D-serine dehydratase from Escherichia coli, into plants like Arabidopsis thaliana can confer the ability to utilize otherwise toxic D-amino acids as a nitrogen source. slu.se

The identification of 2-methylserine in plant tissues, coupled with the known metabolic pathways for D-amino acids, points towards a potential, albeit not fully characterized, role for this compound within plant biochemistry. ucdavis.eduslu.se

Research in Model Organisms (e.g., C. elegans, Pseudomonas, E. coli)

This compound and its related compounds have been studied in various model organisms to understand its metabolic fate, enzymatic interactions, and potential biosynthetic applications.

Caenorhabditis elegans

Currently, specific research focusing directly on the metabolic effects or biological role of this compound in the nematode Caenorhabditis elegans is limited in published literature. While C. elegans is a widely used model organism for studying developmental processes, neurobiology, and host-pathogen interactions, studies have more commonly focused on the metabolism of proteinogenic amino acids and the effects of certain D-amino acids on development. nih.govmdpi.comresearchgate.net For example, serine hydroxymethyltransferase, an enzyme related to serine metabolism, has been shown to be essential for the nematode. acs.org However, direct investigations into the pathways involving this compound have not been a primary focus.

Pseudomonas

Various species of Pseudomonas have been a focal point for research into the metabolism of methylserine and related D-amino acids. In Pseudomonas putida, an NAD+-dependent 3-hydroxyisobutyrate (B1249102) dehydrogenase has been characterized that utilizes 2-methyl-DL-serine as a substrate, demonstrating a metabolic capability for this compound within the organism. ebi.ac.uk

Research on Pseudomonas aeruginosa has revealed that while it can use D-serine as a nitrogen source, this is primarily mediated by a D-alanine dehydrogenase (DadA) with broad substrate specificity, and a cryptic D-serine dehydratase (DsdA) also plays a role. researchgate.netresearchgate.net When the dsdA gene is expressed from a plasmid, it enables the organism to use D-serine as both a carbon and nitrogen source by converting it to pyruvate and ammonia. researchgate.net Furthermore, recent studies on the degradation of the synthetic buffer TRIS by Pseudomonas putida have identified a pathway where a methylserine hydroxymethyltransferase (mSHMT) converts an intermediate, 2-hydroxymethylserine, into D-serine, which is then catabolized. researchgate.netoup.com This highlights a direct enzymatic link between a methylserine derivative and D-serine metabolism in Pseudomonas.

The table below summarizes key enzymatic findings related to methylserine in Pseudomonas.

Enzyme NameOrganismSubstrate(s)Product(s) / Function
3-Hydroxyisobutyrate DehydrogenasePseudomonas putida E232-methyl-DL-serine, L-serineCatalyzes oxidation
D-serine Dehydratase (DsdA)Pseudomonas aeruginosa PAO1D-serine, D-threonineConverts D-serine to pyruvate and ammonia
Methylserine Hydroxymethyltransferase (mSHMT)Pseudomonas putida2-HydroxymethylserineConverts to D-serine during TRIS degradation

Escherichia coli

Escherichia coli is a key model organism for studying D-amino acid metabolism and is frequently used as a host for the biotechnological production of amino acid derivatives. E. coli possesses a well-characterized D-serine dehydratase (DsdA), encoded by the dsdA gene, which allows it to utilize D-serine as a carbon and nitrogen source. slu.seasm.org

In the context of this compound, research has primarily focused on using E. coli as a whole-cell biocatalyst. Scientists have cloned and expressed genes from other microorganisms, such as Ralstonia sp. and Variovorax paradoxus, that encode for α-methylserine aldolase. asm.orgresearchgate.nettandfonline.com This enzyme catalyzes the conversion of L-alanine and formaldehyde into α-methyl-L-serine. asm.orgresearchgate.net Similarly, the gene for α-methylserine hydroxymethyltransferase from Paracoccus sp. has been expressed in E. coli to stereoselectively produce α-methyl-L-serine from D-alanine and formaldehyde. researchgate.net While these studies focus on the L-enantiomer, they demonstrate the utility of bacterial enzymes in synthesizing the methylserine structure. The enzymatic activity for α-methyl-D-serine, however, is often not observed with these specific aldolases. ebi.ac.ukasm.org

The table below details the application of E. coli in producing methylserine compounds.

ApplicationExpressed EnzymeSource OrganismSubstratesProduct
Whole-cell biocatalysisα-methylserine aldolaseRalstonia sp. AJ110405L-alanine, formaldehydeα-methyl-L-serine
Whole-cell biocatalysisα-methylserine hydroxymethyltransferaseParacoccus sp. AJ110402D-alanine, formaldehydeα-methyl-L-serine
Whole-cell biocatalysisα-methylserine aldolaseVariovorax paradoxus NBRC15150L-alanine, formaldehydeα-methyl-L-serine

Computational and Theoretical Studies of D 2 Methylserine

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are cornerstones of computational biology, enabling the study of molecular motion and interactions over time. mdpi.comyoutube.com These techniques are based on classical mechanics and are used to understand the structural, dynamic, and thermodynamic properties of biomolecular systems. mdpi.com

Predicting how a ligand like D-2-Methylserine interacts with its biological targets is crucial for understanding its function and for drug discovery. nih.gov Computational methods are essential for identifying these interactions, which underpin numerous biological processes. nih.gov

Molecular docking and molecular dynamics (MD) simulations are primary tools for this purpose. Docking predicts the preferred orientation of a ligand when bound to a receptor, while MD simulations can be used to assess the stability of the resulting complex over time. For this compound, these simulations can predict its binding affinity and interaction patterns with target enzymes. This is particularly relevant when this compound is part of a larger peptide designed to inhibit a specific protein, as simulations can reveal how the methyl group influences the binding conformation and stability. Advanced techniques, including those utilizing machine learning and protein language models, are continuously improving the accuracy of these predictions. frontiersin.orgarxiv.org

Computational MethodObjective in Studying this compound InteractionsTypical Outputs
Molecular DockingPredict the binding pose and affinity of this compound or its derivatives within a protein's active site.Binding energy scores, ranked binding poses, key interacting residues.
Molecular Dynamics (MD) SimulationsAnalyze the stability of the ligand-protein complex, conformational changes, and the role of solvent. mdpi.comyoutube.comRoot Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), hydrogen bond analysis. mdpi.com
Free Energy Perturbation (FEP)Calculate the relative binding free energies between this compound analogs to predict potency changes upon modification.ΔΔG (relative binding free energy) values.

The biological function of a molecule is intrinsically linked to its three-dimensional structure and flexibility. Conformational analysis of this compound, especially when incorporated into peptides, is vital for understanding its structural impact. The presence of the α-methyl group significantly constrains the conformational freedom of the peptide backbone.

Molecular dynamics simulations are employed to explore the conformational landscape of this compound-containing peptides. nih.gov These simulations track the movements of atoms over time, allowing researchers to identify stable conformations and the transitions between them. Studies on peptides containing the closely related α-methylserine (MeSer) have shown that this residue induces a shift in conformational preferences. For instance, a MeSer-containing peptide in an aqueous solution was found to exist in two main conformations: an extended form and a folded β-turn structure. nih.gov This contrasts with peptides containing the natural threonine residue, where glycosylation is required to induce a shift from extended to folded conformations. nih.gov The analysis relies on monitoring key dihedral angles (φ, ψ, ω) of the peptide backbone to map the accessible conformational space, often visualized using a Ramachandran plot. nih.gov

Conformation TypeDescriptionPrevalence in α-Methylserine Peptides nih.gov
Extended ConformationsThe peptide backbone is stretched out, minimizing steric hindrance.Observed as a major conformation (approximately 70%). nih.gov
β-TurnA folded structure where the peptide chain reverses its direction, often stabilized by intramolecular hydrogen bonds.Observed as a significant conformation (approximately 30%). nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide highly accurate information about the electronic properties of molecules. These methods are used to study aspects of molecular structure and reactivity that are inaccessible to classical mechanics-based simulations.

Quantum chemical methods like Density Functional Theory (DFT) are used to calculate the electronic structure and energetic properties of this compound. researchgate.net These calculations can determine a wide range of molecular properties, including the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and molecular electrostatic potential maps.

For amino acids like serine and its derivatives, DFT calculations are typically performed using specific combinations of functionals and basis sets, such as B3LYP/6-311G(d,p), to achieve a balance between accuracy and computational cost. researchgate.net The resulting data helps explain the molecule's reactivity, stability, and non-covalent interaction capabilities. For example, atomic charges derived from these calculations can rationalize how this compound interacts with residues in an enzyme's active site.

Calculated PropertySignificance for this compound
Molecular Orbital Energies (HOMO/LUMO)Indicates the molecule's susceptibility to nucleophilic and electrophilic attack; relates to chemical reactivity.
Molecular Electrostatic Potential (MEP)Visualizes electron-rich and electron-poor regions, predicting sites for non-covalent interactions like hydrogen bonding.
Partial Atomic ChargesQuantifies the charge distribution on each atom, useful for parameterizing molecular mechanics force fields and understanding electrostatic interactions.
Total EnergyAllows for the comparison of the relative stability of different conformers or isomers of this compound.

Computational methods are invaluable for elucidating the step-by-step pathways of chemical reactions. rsc.org By modeling the transformation of reactants to products, these techniques can identify transition states and calculate the activation energies associated with a proposed mechanism. chemrxiv.orgresearchgate.net

For this compound, quantum chemical calculations can be used to study its potential enzymatic reactions or its role in a catalytic process. Researchers can model the reaction coordinate, locate the high-energy transition state structure connecting reactants and products, and compute the energy barrier for the reaction. A lower calculated activation energy suggests a more kinetically favorable pathway. chemrxiv.org This approach allows for the validation of hypothetical mechanisms and provides detailed insight into the electronic changes that occur during the reaction, which is critical for designing catalysts or enzyme inhibitors. researchgate.net

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) analysis is a fundamental concept in medicinal chemistry that explores how a molecule's chemical structure influences its biological activity. oncodesign-services.comnih.gov Computational SAR methods use in silico techniques to build models that predict the activity of new compounds based on their structural features. oncodesign-services.com

For this compound, computational SAR studies would involve analyzing a series of its derivatives to understand how modifications to its structure affect a specific biological endpoint, such as enzyme inhibition. Quantitative Structure-Activity Relationship (QSAR) models are often developed for this purpose. These are mathematical models that correlate variations in molecular descriptors (e.g., steric, electronic, and hydrophobic properties) with changes in biological activity. By analyzing the SAR of this compound, researchers can identify which structural features are key for its activity, guiding the rational design of more potent and selective analogs. nih.govmdpi.com

StepDescriptionApplication to this compound
1. Data Set AssemblyCollect a series of compounds related to this compound with experimentally measured biological activity.Create a library of this compound analogs with variations at the carboxyl, amino, or hydroxyl groups.
2. Descriptor CalculationCompute various molecular descriptors (e.g., molecular weight, logP, polar surface area, electronic properties) for each compound.Use software to calculate descriptors that quantify the structural changes across the analog series.
3. Model GenerationUse statistical or machine learning methods to build a mathematical model correlating the descriptors with biological activity.Develop a QSAR equation (e.g., using multiple linear regression or support vector machines) that predicts activity.
4. Model ValidationAssess the predictive power of the model using internal and external validation techniques.Ensure the model is robust and not overfitted to the training data.
5. Prediction and DesignUse the validated model to predict the activity of new, un-synthesized this compound derivatives.Prioritize the synthesis of novel compounds predicted to have improved potency or other desired properties.

Future Directions and Emerging Research Avenues for D 2 Methylserine

Integration with Advanced Omics Technologies (Metabolomics, Proteomics)

The advent of high-throughput omics technologies has been instrumental in identifying D-2-Methylserine in various biological contexts, often revealing its association with specific disease states. Metabolomics, in particular, provides a powerful tool for the phenotypic characterization of cells and organisms by identifying and quantifying small-molecule metabolites. nih.gov The integration of these technologies is crucial for moving beyond mere correlation to a deeper understanding of the compound's functional roles.

Recent metabolomic studies have consistently detected 2-methylserine (B555999) and highlighted its differential expression in a range of conditions. For instance, an exploratory study on Major Depressive Disorder (MDD) identified 2-methylserine as a metabolite with statistically significant differences between patients with and without type 2 diabetes. imrpress.com Another study using bidirectional two-sample Mendelian randomization suggested a potential causal link between the blood metabolite 2-methylserine and tuberculosis, although its precise metabolic process and mechanism of action in the disease remain unclear. nih.gov Further research leveraging Mendelian randomization also found a significant association between 2-methylserine and intervertebral disc degeneration after correcting for multiple testing. e-neurospine.org In the field of toxicology, in vitro studies have shown that levels of 2-methylserine can increase as an early indicator of stimulated de novo glutathione (B108866) synthesis in response to chemical stressors. rptu.de

Future research will likely involve a more profound integration of metabolomics with proteomics, genomics, and transcriptomics. This multi-omics approach will be essential for constructing a comprehensive picture of how this compound influences cellular networks. By correlating its abundance with changes in protein expression and gene activity, researchers can begin to map the specific pathways it modulates. Understanding its role within the broader context of amino acid metabolism, which is vital for pathogens like Mycobacterium tuberculosis, is a key area for future investigation. nih.gov

Table 1: Selected Metabolomics Studies Highlighting 2-Methylserine


Research AreaKey FindingTechnology/MethodReference
Psychiatry (MDD)Identified as a differentiating metabolite in patients with Major Depressive Disorder with and without type 2 diabetes.Capillary Electrophoresis Fourier Transform Mass Spectrometry (CE-FTMS) sielc.com
Infectious Disease (Tuberculosis)A potential causal link was suggested between 2-methylserine and tuberculosis.Two-Sample Mendelian Randomization acs.org
Musculoskeletal DisordersFound to be significantly associated with intervertebral disc degeneration.Two-Sample Mendelian Randomization
ToxicologyIncreased levels observed as an early indicator of stimulated glutathione synthesis.In Vitro Metabolomics asm.org

Development of Novel Analytical Probes and Detection Methods

Accurate and sensitive detection is fundamental to studying the biological roles of this compound. While standard analytical techniques are available, the development of more sophisticated methods, especially those that can distinguish between enantiomers (D and L forms) in complex biological samples, is a critical research avenue.

Current detection relies heavily on mass spectrometry (MS) and chromatography. For example, liquid chromatography-electrospray ionization-quadrupole time-of-flight mass spectrometry (LC-ESI-QTOF-MS) has been used to identify DL-2-Methylserine in metabolomics research. massbank.eu High-performance liquid chromatography (HPLC) methods have been developed to separate underivatized 2-methylserine from other amino acids using mixed-mode columns with detection by UV or evaporative light scattering detectors (ELSD). sielc.com

A significant advancement has been the development of a gas chromatography-mass spectrometry (GC-MS) method capable of the successful chromatographic resolution of the D and L enantiomers of α-methylserine. nasa.gov This method, which utilized two optically active stationary phases, was applied to analyze meteorite extracts and represents a crucial step towards accurately quantifying the D-enantiomer in biological systems. nasa.gov The natural occurrence of 2-Methyl-D-serine has been reported in Phaseolus vulgaris (the common bean). nih.gov

Future work should focus on creating novel analytical probes specifically designed to bind to this compound with high affinity and selectivity. Such probes could be fluorescently tagged antibodies or synthetic receptors, enabling real-time imaging and quantification of the molecule within living cells and tissues. Furthermore, refining existing LC-MS/MS and GC-MS methods to improve throughput, reduce sample preparation complexity, and lower detection limits will be essential for large-scale clinical and biological studies.

Table 2: Analytical Methods for the Detection of 2-Methylserine


TechniqueDescriptionApplication ExampleReference
HPLC with UV/ELSDSeparation of underivatized 2-methylserine from a mixture of amino acids on a Primesep 100 column.General analytical separation. ebi.ac.uk
GC-MSFirst successful resolution of D,L-α-methylserine enantiomers using dual chiral columns.Analysis of extraterrestrial samples (meteorites). tandfonline.com
LC-ESI-QTOF-MSMass spectrometry method used for identification in metabolomics studies.Metabolite identification in biological samples. imrpress.com
RP-HPLC and LC-MSUsed to screen, isolate, and structurally elucidate novel mycosporine-like amino acids (MAAs), including derivatives of N-methylserine.Natural product discovery in algae. rsc.org

Exploration of Undiscovered Biological Roles and Pathways

While omics studies have linked this compound to several pathologies, its precise biological functions and the metabolic pathways it participates in are largely unknown. nih.govimrpress.come-neurospine.org A major goal of future research is to move from association to causation, elucidating the specific molecular mechanisms through which this amino acid exerts its effects.

Current knowledge suggests its metabolism is linked to general amino acid pathways. nih.gov Research into related enzymes provides clues. For example, α-methylserine aldolase (B8822740) has been identified and cloned; this enzyme catalyzes the interconversion of α-methyl-L-serine (the L-enantiomer) and L-alanine, but it does not act on D-serine or α-methyl-D-serine. asm.orgebi.ac.uktandfonline.com This highlights the stereospecificity of known enzymes and suggests that the pathways for this compound are distinct and yet to be discovered. Another related discovery is a catabolic pathway in certain bacteria that transforms the synthetic buffer TRIS into 2-hydroxymethylserine, which is then converted to D-serine by an enzyme called methylserine hydroxymethyltransferase (mSHMT). oup.com This finding demonstrates that novel enzymatic pathways involving serine analogues are still being uncovered in nature. oup.com

The lack of an α-hydrogen atom in 2-methylserine means it cannot undergo metabolic reactions common to most amino acids, suggesting it may have unique roles or metabolic fates. nih.gov Future research should aim to identify the specific transporters, receptors, and enzymes that interact with this compound. Investigating its potential role as a neuromodulator, similar to D-serine which is a co-agonist of the NMDA receptor, is a particularly intriguing avenue. oup.com Exploring its function in microbial metabolism, its impact on the gut microbiome, and its potential as a signaling molecule in inter-kingdom communication are also promising areas of exploration.

Advanced Synthetic Strategies for Complex this compound Analogues and Mimetics

The ability to synthesize this compound and its complex analogues with high purity and stereochemical control is paramount for advancing its study. Chemical synthesis allows for the production of labeled compounds for metabolic tracing, as well as novel derivatives and mimetics to probe biological activity and develop potential therapeutics.

Significant progress has been made in the asymmetric synthesis of α-methylserine derivatives, though much of the focus has been on the (S)-enantiomer (L-form). For example, scalable approaches to manufacture multikilogram quantities of N,O-protected-(S)-2-methylserine have been developed, utilizing methods like diastereomeric salt resolution or stereoselective enolate methylation. researchgate.netacs.orgacs.org A recently developed strategy employs a Ni(II) Schiff base complex to achieve the asymmetric synthesis of various O-protected (S)-α-substituted serine analogs. rsc.org This method starts with a dehydroalanine (B155165) complex and introduces the side chains via Cα-alkylation, offering a versatile route to complex derivatives. rsc.org

Future synthetic efforts should focus on adapting these advanced strategies for the efficient and scalable production of the D-enantiomer. This will be critical for supplying the quantities needed for extensive biological and preclinical research. Furthermore, the development of synthetic routes to create a diverse library of this compound analogues and mimetics is a key objective. This includes modifying the hydroxyl or carboxyl groups, incorporating fluorine atoms to create metabolic probes, or constraining the molecule's conformation to enhance binding to specific biological targets. These advanced synthetic endeavors will provide essential tools to dissect the function of this compound and unlock its therapeutic potential. acs.orgresearchgate.net

Q & A

Basic: What are the standard methodologies for synthesizing D-2-Methylserine, and how can purity be validated?

Methodological Answer:
Synthesis typically involves asymmetric catalysis or enzymatic resolution to achieve the D-configuration. Key steps include:

  • Stereochemical control : Use chiral auxiliaries or catalysts (e.g., Sharpless epoxidation analogs) to enforce enantiomeric purity .
  • Purification : Employ column chromatography (C18 reverse-phase) followed by recrystallization.
  • Validation : Confirm purity via HPLC (≥95% peak area) and characterize using 1^1H/13^{13}C NMR (e.g., methyl group resonance at δ 1.2–1.5 ppm) and optical rotation ([α]D20[\alpha]_D^{20} > +15°). Include mass spectrometry (HRMS) for molecular ion confirmation .

Basic: How do researchers distinguish this compound from its L-isomer in analytical workflows?

Methodological Answer:

  • Chiral chromatography : Use HPLC with chiral stationary phases (e.g., Chirobiotic T column) and polarimetric detection .
  • Enzymatic assays : Leverage stereospecific enzymes (e.g., D-amino acid oxidase) to quantify unreacted substrate via UV-Vis at 450 nm .
  • Vibrational circular dichroism (VCD) : Compare experimental spectra with DFT-simulated profiles to confirm absolute configuration .

Advanced: What experimental design considerations are critical for studying this compound’s metabolic pathways in model organisms?

Methodological Answer:

  • Isotopic labeling : Incorporate 13^{13}C or 15^{15}N isotopes to trace metabolic flux via LC-MS/MS.
  • Knockout models : Use CRISPR-Cas9 to silence putative enzymes (e.g., serine dehydratase) and monitor metabolite accumulation .
  • Data integration : Combine transcriptomics (RNA-Seq) with metabolic flux analysis (MFA) to resolve pathway crosstalk. Validate using kinetic modeling (e.g., COPASI software) .

Advanced: How can researchers resolve contradictions in reported binding affinities of this compound with microbial transporters?

Methodological Answer:

  • Standardize assays : Replicate studies under identical conditions (pH 7.4, 37°C, 150 mM NaCl).
  • Surface plasmon resonance (SPR) : Compare kinetic parameters (KDK_D, konk_{on}/koffk_{off}) across labs.
  • Structural validation : Solve co-crystal structures (X-ray/CRYO-EM) to identify binding-site polymorphisms affecting affinity .

Basic: What spectroscopic techniques are most reliable for characterizing this compound’s solid-state structure?

Methodological Answer:

  • X-ray diffraction (XRD) : Resolve crystal packing and hydrogen-bonding networks (e.g., R-factor < 0.05).
  • Solid-state NMR : Assign 13^{13}C chemical shifts to confirm protonation states (e.g., carboxylate vs. carboxylic acid).
  • IR spectroscopy : Identify zwitterionic forms via COO⁻ asymmetric stretch (~1580 cm1^{-1}) and NH3+_3^+ bend (~1500 cm1^{-1}) .

Advanced: What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible enzymology studies?

Methodological Answer:

  • Process analytical technology (PAT) : Implement in-line FTIR to monitor reaction progression and adjust catalyst loading dynamically.
  • Design of experiments (DoE) : Optimize parameters (temperature, solvent ratio) using response surface methodology (RSM).
  • QC protocols : Require ≥3 independent synthesis batches with ≤5% RSD in purity and enantiomeric excess (ee) .

Advanced: How can computational methods predict this compound’s role in non-canonical enzyme mechanisms?

Methodological Answer:

  • Molecular docking (AutoDock Vina) : Screen against enzyme active sites (e.g., PLP-dependent enzymes) to identify potential substrates.
  • QM/MM simulations : Calculate transition-state energies (ΔG^\ddagger) for methyl transfer reactions.
  • Machine learning : Train models on enzyme commission (EC) databases to predict promiscuous activity .

Basic: What are the best practices for documenting this compound’s physicochemical properties in publications?

Methodological Answer:

  • Compliance with Beilstein guidelines : Report melting point (±1°C), solubility (mg/mL in H2_2O/EtOH), and stability (pH/temperature degradation studies).
  • Data transparency : Deposit raw spectra (NMR, MS) in public repositories (e.g., Zenodo) with DOI links.
  • Reproducibility : Provide step-by-step protocols in supplementary materials, including failure modes (e.g., racemization during storage) .

Advanced: How should researchers address discrepancies in this compound’s reported biological activity across cell lines?

Methodological Answer:

  • Cell line authentication : Use STR profiling to confirm identity and avoid contamination.
  • Dose-response normalization : Express activity as % viability relative to vehicle controls (e.g., EC50_{50} ± SEM).
  • Multi-omics correlation : Integrate proteomics (SILAC) with metabolomics to identify confounding factors (e.g., transporter expression levels) .

Basic: What ethical and safety protocols apply when handling this compound in laboratory settings?

Methodological Answer:

  • Risk assessment : Classify under GHS Category 5 (low toxicity) but test for mutagenicity (Ames test) if structural analogs are hazardous.
  • Waste disposal : Neutralize aqueous solutions with NaOH before discarding.
  • Documentation : Maintain lab notebooks with incident reports and MSDS references, adhering to institutional review board (IRB) standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.